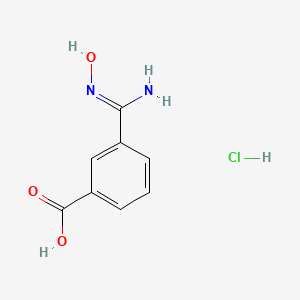
3-(N-Hydroxycarbamimidoyl)benzoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H8N2O3·HCl It is known for its unique structure, which includes a benzoic acid moiety substituted with a hydroxycarbamimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride typically involves the reaction of 3-aminobenzoic acid with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently converted to the desired product by the addition of hydrochloric acid. The reaction conditions often include maintaining a low temperature and using a suitable solvent such as ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxycarbamimidoyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxycarbamimidoyl group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(N-Hydroxycarbamimidoyl)benzoic acid
- 3-(N-Hydroxycarbamimidoyl)benzoic acid methyl ester
- 3-(N-Hydroxycarbamimidoyl)benzoic acid ethyl ester
Uniqueness
3-(N-Hydroxycarbamimidoyl)benzoic acid hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in biological and medicinal research.
Properties
Molecular Formula |
C8H9ClN2O3 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-[(Z)-N'-hydroxycarbamimidoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O3.ClH/c9-7(10-13)5-2-1-3-6(4-5)8(11)12;/h1-4,13H,(H2,9,10)(H,11,12);1H |
InChI Key |
AIZQEVZAJYYJNI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)O)/C(=N/O)/N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=NO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















